molecular formula C3H3NOS2 B1227207 4-Thioxo-1,3-thiazolidin-2-one CAS No. 4303-29-1

4-Thioxo-1,3-thiazolidin-2-one

Cat. No. B1227207
CAS RN: 4303-29-1
M. Wt: 133.2 g/mol
InChI Key: XTSVDOIDJDJMDS-UHFFFAOYSA-N
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Description

4-Thioxo-1,3-thiazolidin-2-one is a chemical compound with the molecular formula C3H3NOS2 . It is a biologically important five-membered heterocyclic ring .


Synthesis Analysis

Thiazolidinone derivatives, including 4-Thioxo-1,3-thiazolidin-2-one, have been synthesized using various methods . For instance, one method involves the reaction of 4a-c with phosphorus oxychloride . Another approach uses ethyl-bromoacetate or α-bromopropionic acid .


Molecular Structure Analysis

The molecular structure of 4-Thioxo-1,3-thiazolidin-2-one consists of a five-membered heterocyclic ring with sulfur at the first position and nitrogen at the third position . It contains a total of 10 bonds, including 7 non-H bonds, 2 multiple bonds, 2 double bonds, and 1 five-membered ring .


Chemical Reactions Analysis

The chemical reactions of 4-Thioxo-1,3-thiazolidin-2-one are diverse. For example, it can react with phosphorus oxychloride to form different compounds . The literature also mentions its reactivity with ethyl-bromoacetate or α-bromopropionic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Thioxo-1,3-thiazolidin-2-one include its molecular weight, which is 133.19 . It is a solid at ambient temperature .

Scientific Research Applications

Anticancer Activity

4-Thioxo-1,3-thiazolidin-2-one: derivatives have been extensively studied for their potential as anticancer agents. The thiazolidin-4-one scaffold is a crucial chemical structure that exhibits significant anticancer activities. These compounds have been shown to inhibit various enzymes and cell lines, contributing to their potential in cancer therapeutics .

Antidiabetic Activity

The modification of the thiazolidin-4-one ring has led to the development of compounds with notable antidiabetic properties. Thiazolidine-2,4-diones, a related group of compounds, are well-known antidiabetic drugs that show affinity to PPARγ, highlighting the therapeutic importance of this scaffold .

Antimicrobial Activity

Thiazolidin-4-one derivatives have also demonstrated antimicrobial properties. The structural flexibility of the thiazolidin-4-one ring allows for modifications that can enhance this activity, making these compounds valuable in the search for new antimicrobial agents .

Anti-Inflammatory Activity

The anti-inflammatory properties of 4-Thioxo-1,3-thiazolidin-2-one derivatives are well-documented. These compounds can be structurally optimized to improve their efficacy as anti-inflammatory agents, which is crucial for the treatment of various chronic diseases .

Antioxidant Activity

These derivatives exhibit antioxidant activity, which is essential in protecting cells from oxidative stress. Oxidative stress is implicated in numerous diseases, and antioxidants play a vital role in mitigating these effects .

Antiviral Activity

Research has indicated that thiazolidin-4-one derivatives can have antiviral properties. This makes them candidates for the development of new antiviral drugs, especially in the face of emerging viral infections .

Future Directions

Thiazolidinone derivatives, including 4-Thioxo-1,3-thiazolidin-2-one, have shown significant potential in medicinal chemistry. They have been reported to have a wide range of biological activities, making them promising candidates for further optimization as more effective drug agents .

properties

IUPAC Name

4-sulfanylidene-1,3-thiazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NOS2/c5-3-4-2(6)1-7-3/h1H2,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSVDOIDJDJMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=S)NC(=O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Thioxo-1,3-thiazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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